Mass Shift Advantage for MS Resolution
The fully labeled 1,3-Cyclohexanedione-13C6 imparts a mass shift of +6 Da relative to the unlabeled parent (m/z 112.13 → 118.08), which is twice the shift provided by a 13C3-labeled analog (+3 Da). This larger Δm/z ensures complete baseline separation in MS spectra, minimizing isotopic cross-talk and improving the signal-to-noise ratio for trace-level quantification. When used as an internal standard in LC-MS/MS, this +6 Da shift enables the use of a wider MS isolation window without interference from the natural 13C2 isotopologue of the unlabeled analyte .
| Evidence Dimension | Mass Shift (Δm/z) |
|---|---|
| Target Compound Data | +6 Da (m/z 118.08) |
| Comparator Or Baseline | Unlabeled 1,3-cyclohexanedione: 0 Da shift (m/z 112.13); 13C3-labeled analog: +3 Da shift |
| Quantified Difference | 2x larger mass shift than 13C3 analog; 6 Da greater than unlabeled |
| Conditions | ESI-MS or GC-MS analysis; calculated from molecular formula (13C6H8O2 vs C6H8O2 vs 13C3C3H8O2) |
Why This Matters
A larger mass differential directly translates to lower risk of isotopic interference and improved quantitative accuracy in complex matrices, which is a primary procurement criterion for analytical method developers.
